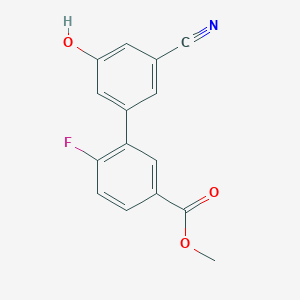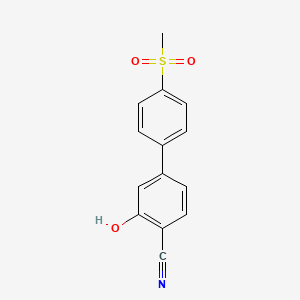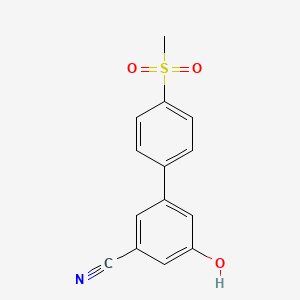
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% (5-CPCPC-95) is an organic compound belonging to the group of phenols. It is a white crystalline solid with a melting point of 95-97°C, and is soluble in water. 5-CPCPC-95 is a versatile compound with a wide range of applications in scientific research. It is used in synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in lab experiments.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies, as a catalyst in lab experiments, and as a starting material in organic synthesis. It is also used as a fluorescent dye in studies of cell structure and as a marker for protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is known that it can act as an electron-transfer agent, binding to proteins and other molecules and facilitating the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% have not been fully studied. However, it is known that it can bind to proteins and other molecules and facilitate the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% in lab experiments include its high purity (95%) and its ability to act as an electron-transfer agent and a catalyst. Its limitations include its relatively high cost and the fact that its mechanism of action is not yet fully understood.
Direcciones Futuras
For research on 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific research fields. Additionally, research should be conducted to identify more cost-effective synthesis methods and to develop new applications for 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%.
Métodos De Síntesis
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is synthesized by the reaction of 5-chloro-3-hydroxybenzoic acid and 3-cyanophenol in the presence of a base. The reaction is carried out at a temperature of 120°C for 1 hour in an inert atmosphere. The resulting product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-13-2-1-9(6-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIMLZFROXASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684954 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol | |
CAS RN |
1261968-81-3 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)

